Ethyl (2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
- The compound’s IUPAC name is quite a mouthful, so let’s break it down:
Ethyl: Refers to the ethyl group (C₂H₅).
(2Z)-7-methyl-3-oxo-2-{[1-(prop-2-EN-1-YL)-1H-indol-3-YL]methylidene}-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate: This complex structure contains fused rings, an indole moiety, and a thiazolo-pyrimidine core.
Purpose: The compound likely has interesting biological or pharmacological properties due to its intricate structure.
Preparation Methods
Industrial Production: Industrial-scale synthesis would require optimization for yield, cost, and safety.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions
Common Reagents and Conditions: These would depend on the specific reaction type.
Major Products: Determining major products requires experimental data, which I don’t have.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Chemistry: Explore its reactivity and use as a synthetic intermediate.
Biology: Study its effects on cellular processes.
Industry: Assess its applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, I don’t have specific information on this compound’s mechanism of action. Further research would be needed.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the thiazolo-pyrimidine core).
Similar Compounds: While I don’t have a direct list, related compounds might include other heterocyclic structures or indole derivatives.
Properties
Molecular Formula |
C31H31N3O4S |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-3-oxo-5-(2-propan-2-yloxyphenyl)-2-[(1-prop-2-enylindol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H31N3O4S/c1-6-16-33-18-21(22-12-8-10-14-24(22)33)17-26-29(35)34-28(23-13-9-11-15-25(23)38-19(3)4)27(30(36)37-7-2)20(5)32-31(34)39-26/h6,8-15,17-19,28H,1,7,16H2,2-5H3/b26-17- |
InChI Key |
UTENXEBEJVEAHH-ONUIUJJFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC(C)C)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC=C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC(C)C)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC=C)S2)C |
Origin of Product |
United States |
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